longifolic acid
Description
Properties
CAS No. |
19888-35-8 |
|---|---|
Molecular Formula |
C13H21COOH |
Synonyms |
longifolic acid |
Origin of Product |
United States |
Natural Occurrence and Formation Pathways
Conditions and Factors Influencing Longifolic Acid Formation from Longifolene (B8805489)
The autoxidation of longifolene, leading to the formation of longifolic acid and other products, can occur under various conditions. Research indicates that this process can take place at elevated temperatures, such as 120 °C, as well as at room temperature researchgate.net. The conversion of longifolene into its autoxidation products, including longifolic acid, proceeds via the formation of longifolene oxide as an intermediate researchgate.netcabidigitallibrary.org.
Factors that generally influence the autoxidation of organic compounds, and are likely relevant to longifolene, include temperature, light, oxygen concentration, and the presence of catalysts or inhibitors innocua.net. For instance, the rate of formation of lipid peroxy radicals and hydroperoxides in the autoxidation of linoleic acid is dependent on oxygen availability and temperature innocua.net. While specific detailed studies on the precise impact of each of these factors on longifolic acid yield from longifolene autoxidation are not extensively detailed in the provided search results, the detection of longifolic acid among the products of longifolene autoxidation at both room temperature and 120 °C highlights the influence of temperature on the process researchgate.netcabidigitallibrary.org.
Identification of Longifolic Acid and Related Autoxidation Products (e.g., Isolongifolic Acid)
The identification of longifolic acid and other products resulting from the autoxidation of longifolene is typically achieved through analytical techniques such as gas chromatography researchgate.netcabidigitallibrary.org. Studies investigating the autoxidation of longifolene at 120 °C have detected several products, including longicamphenylone, norlongilactone, isolongifolic acid, longifolic acid, and longifolene-hydroxy ketone researchgate.netcabidigitallibrary.orgmendeley.comnii.ac.jp. Isolongifolic acid is identified as a related autoxidation product of longifolene researchgate.netcabidigitallibrary.orgmendeley.comnii.ac.jpresearchgate.net.
These compounds are identified and differentiated based on their unique chemical properties and chromatographic behavior. For example, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly used to confirm the structures of synthesized or isolated compounds, including those derived from longifolene acs.org.
Chemical Synthesis and Analogues
Methodologies for the Preparation of Longifolic Acid
One notable method for the preparation of longifolic acid involves the controlled autoxidation of longifolene (B8805489). Longifolene, a tricyclic sesquiterpene, serves as a starting material in this process. researchgate.netacs.org Studies have investigated the reaction mechanism of longifolene autoxidation, identifying several products formed under different temperature conditions. researchgate.net
At elevated temperatures, such as 120 °C, the autoxidation of longifolene has been shown to yield longifolic acid among other products, including longicamphenylone, norlongilactone, isolongifolic acid, and longifolene–hydroxy ketone. researchgate.netacs.org The reaction proceeds via the formation of longifolene oxide as an intermediate. researchgate.netacs.org
Research dating back to the mid-20th century also explored the structure of longifolic acids, providing early insights into their chemical nature and methods for their characterization, such as dehydrogenation studies. jst.go.jpscribd.com
Synthetic Routes to Longifolic Acid Derivatives and Structural Analogues
The carboxylic acid functionality present in longifolic acid provides opportunities for the synthesis of various derivatives through chemical transformations. vulcanchem.com This functional group can participate in reactions such as salt formation with amines, which has been demonstrated with longifolene-derived compounds to produce carboxylates. vulcanchem.com This chemical versatility suggests the potential for longifolic acid to be utilized as a starting material for developing structurally related compounds. vulcanchem.com
Research on structural analogues of longifolic acid often focuses on other sesquiterpenoids, providing context for understanding the chemical space around this class of compounds. vulcanchem.com While the provided information primarily details the synthesis of folic acid analogues nih.govmdpi.commdpi.comnih.govpsu.edugoogle.comgoogle.comnih.govsigmaaldrich.comrsc.orggoogle.comlibretexts.orgcdhb.health.nzwikipedia.org (a distinct class of compounds), the principle of derivatization through reactions of functional groups, as mentioned for longifolic acid's carboxylic acid, is a common approach in organic synthesis. For instance, the synthesis of longifolene-derived primary amine carboxylates has been reported, prepared by reacting a key intermediate derived from longifolene with different carboxylic acids through a neutralization reaction. acs.org This highlights how the longifolene scaffold can be modified to create new compounds with altered functionalities.
Biological Activities and Mechanistic Investigations
Antifungal Properties of Longifolic Acid
Longifolic acid has been identified as a compound exhibiting antifungal activity. Research indicates that longifolic acid, along with isolongifolic acid, demonstrates strong antifungal effects.
Spectrum of Antifungal Activity Against Fungal Pathogens
Studies have investigated the antifungal activities of longifolic acid against a panel of fungal species, including wood decay fungi and plant pathogens. The spectrum of activity includes efficacy against Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, and Rhizopus oryzae. While longifolene (B8805489) itself shows minimal to no antifungal activity against these fungi, its autoxidation products, including longifolic acid, exhibit notable effects.
The antifungal activity of longifolic acid and other longifolene autoxidation products has been evaluated at different concentrations, such as 5, 1, and 0.2 µg/cm².
Exploration of Proposed Biological Targets and Mechanisms of Antifungal Action
While the precise mechanisms of antifungal action for longifolic acid are still under investigation, research into other natural antifungal compounds suggests potential avenues. For example, some antifungal agents derived from plants or microorganisms are known to disrupt fungal cell membranes, inhibit protein synthesis, or induce the generation of reactive oxygen species. Further studies are needed to elucidate the specific biological targets and pathways affected by longifolic acid within fungal cells.
Anti-Termite Properties of Longifolic Acid
Longifolic acid has also shown promising activity against termites, demonstrating both termiticidal and antifeedant effects.
Evaluation of Termiticidal Effects
Studies evaluating the anti-termite activities of longifolene and its autoxidation products, including longifolic acid, have shown that the autoxidation products generally exhibit stronger termiticidal activity than longifolene itself against the Japanese subterranean termite (Reticulitermes speratus Kolbe). Termiticidal activity is typically assessed by measuring termite mortality after exposure to the compound.
Assessment of Antifeedant Effects against Termite Species
In addition to termiticidal effects, longifolic acid has demonstrated antifeedant properties against termite species such as Reticulitermes speratus Kolbe. Antifeedant activity is evaluated by assessing the reduction in consumption of treated material, such as cellulose (B213188) paper, by termites. Longifolic acid has been observed to cause a lower percentage of cellulose paper weight loss in antifeedant tests.
Investigation of Underlying Mechanisms for Anti-Termite Activity
The anti-termite mechanism of longifolic acid is believed to involve antifeedant activity. This suggests that the compound deters termites from feeding on treated materials, thereby preventing damage. While some compounds may exert toxicity with low antifeedant activity, longifolic acid's mechanism appears to be primarily centered on deterring feeding. Further research is needed to fully understand the molecular targets and pathways involved in the antifeedant action of longifolic acid in termites.
Comparative Bioactivity Studies with Longifolene Autoxidation Products
Studies investigating the biological activities of longifolene and its autoxidation products have revealed notable differences in their efficacy against various organisms, particularly fungi and termites. Longifolene itself has demonstrated limited to negligible antifungal activity against several fungal species. researchgate.netresearchgate.netresearchgate.net In contrast, its autoxidation products, including longicamphenylol, longifolic acid, longifolene oxide, and longifolene-hydroxyketone, have exhibited antifungal properties. researchgate.netresearchgate.netresearchgate.net Specifically, longifolic acid and isolongifolic acid have been identified as possessing strong antifungal activity. researchgate.netresearchgate.netresearchgate.net
Comparative studies against five different fungi—Trametes versicolor, Lenzites betulinus, Gloeophyllum trabeum, Trichoderma virens, and Rhizopus oryzae—showed that while longifolene had very little to no activity, its autoxidation products were active. researchgate.netresearchgate.net This suggests that the structural modifications occurring during the autoxidation process confer or enhance the antifungal properties.
| Compound | Trametes versicolor | Lenzites betulinus | Gloeophyllum trabeum | Trichoderma virens | Rhizopus oryzae |
|---|---|---|---|---|---|
| Longifolene | Very little/No activity | Very little/No activity | Very little/No activity | Very little/No activity | Very little/No activity |
| Longicamphenylol | Active | Active | Active | Active | Active |
| Longifolic acid | Strong activity | Strong activity | Strong activity | Strong activity | Strong activity |
| Isolongifolic acid | Strong activity | Strong activity | Strong activity | Strong activity | Strong activity |
| Longifolene oxide | Active | Active | Active | Active | Active |
| Longifolene-hydroxyketone | Active | Active | Active | Active | Active |
Beyond antifungal effects, the autoxidation products of longifolene have also been evaluated for anti-termite activities against the Japanese subterranean termite (Reticulitermes speratus Kolbe). researchgate.netcabidigitallibrary.org These studies, employing paper disk methods, demonstrated that both longifolene and its autoxidation products exhibited activity against R. speratus. researchgate.netcabidigitallibrary.org Crucially, all the tested autoxidation products displayed stronger termiticidal (termite mortality) and antifeedant (reduction in cellulose paper weight loss) activities compared to longifolene. researchgate.netcabidigitallibrary.org Longifolene-hydroxy ketone was noted as having the strongest anti-termite activity among the autoxidation products examined. researchgate.net
| Compound | Termiticidal Activity vs. Longifolene | Antifeedant Activity vs. Longifolene |
|---|---|---|
| Longifolene | Baseline | Baseline |
| Longicamphenylone | Stronger | Stronger |
| Norlongilactone | Stronger | Stronger |
| Longicamphenylol | Stronger | Stronger |
| Longifolic acid | Stronger | Stronger |
| Isolongifolic acid | Stronger | Stronger |
| Longifolene oxide | Stronger | Stronger |
| Longifolene-hydroxyketone | Stronger (Strongest among products) | Stronger |
These comparative studies highlight that the autoxidation of longifolene leads to the formation of derivatives with enhanced biological activities, particularly in the context of antifungal and anti-termite properties, compared to the parent compound. researchgate.netresearchgate.netresearchgate.netresearchgate.netcabidigitallibrary.org Longifolic acid and isolongifolic acid are specifically noted for their potent antifungal effects. researchgate.netresearchgate.netresearchgate.net
Analytical Characterization and Methodological Approaches in Longifolic Acid Research
Application of Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, FTIR)
Spectroscopic methods are crucial for elucidating and confirming the chemical structure of longifolic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of compounds, including sesquiterpenoids like longifolic acid, and are particularly useful for distinguishing stereoisomers. While specific NMR data for longifolic acid were not extensively detailed in the search results, NMR is a standard technique for the structural analysis of organic molecules, providing information on the carbon-hydrogen framework and functional groups. Studies on other compounds, such as folic acid, illustrate the application of ¹H and ¹³C NMR in structural characterization and investigating interactions with other substances. mdpi.comchemicalbook.com
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is commonly used for the structure determination and mass analysis of sesquiterpenoids. vulcanchem.com GC-mass spectrometry (GC-MS) has also been employed in the analysis of longifolene (B8805489) autoxidation products, including longifolic acid, allowing for the detection and identification of components in complex mixtures. researchgate.net MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation. LC-MS and UPLC-MS/MS are powerful techniques for identifying and quantifying compounds in complex matrices. dergipark.org.trthermofisher.comnih.govfssai.gov.in
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is utilized for the identification of functional groups present in a molecule. vulcanchem.com This technique provides a spectrum of infrared absorption bands that correspond to the vibrational modes of the chemical bonds within the compound. While specific FTIR data for longifolic acid were not detailed, studies on other compounds like folic acid demonstrate how FTIR can be used to identify characteristic functional group vibrations, such as N-H bending and C=O stretching, which are indicative of amide and carboxyl groups. rsc.orgnih.gov
Chromatographic Methods for Isolation, Purity Assessment, and Quantification
Chromatographic techniques are indispensable for the separation, purification, purity assessment, and quantification of longifolic acid from various sources or reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. smtasmc.org It is suitable for analyzing soluble compounds. chromatographytoday.com Reversed-phase HPLC is a common mode where the mobile phase is polar and the stationary phase is non-polar, separating compounds based on their hydrophobicity. sigmaaldrich.com HPLC with UV-Vis detection or Mass Spectrometry (MS) can be used to assess the purity of longifolic acid and quantify impurities. HPLC has been applied in the analysis of fatty acids, including the separation of isomers. nih.govhplc.eu
Gas Chromatography (GC): GC is a technique primarily used for the separation of volatile, thermally stable compounds. chromatographytoday.comsigmaaldrich.com While longifolic acid itself might require derivatization to be sufficiently volatile for GC, GC-MS has been used in the analysis of longifolene autoxidation products, including longifolic acid. researchgate.net GC is often coupled with MS for enhanced identification capabilities. sigmaaldrich.com
Thin Layer Chromatography (TLC): TLC is a simple and cost-efficient technique for separating non-volatile mixtures on a thin layer of adsorbent material, such as silica (B1680970) gel. smtasmc.orgsigmaaldrich.com It can be used for initial separation and qualitative analysis. sigmaaldrich.com
Chromatographic methods, often coupled with spectroscopic detectors, are essential for obtaining pure samples of longifolic acid from natural sources or synthetic reactions and for determining its concentration and purity. Techniques like UHPLC-MS/MS offer high sensitivity and speed for the quantification of compounds in complex samples. dergipark.org.trthermofisher.comnih.gov Purity determination can also be achieved through methods like mass balance, which may involve techniques such as HPLC and Karl Fischer titration to quantify the main component and impurities like water. nih.gov
Future Research Directions and Potential Applications
Exploration of Additional Biological Activities Beyond Antifungal and Anti-Termite Effects
While longifolic acid has shown promise as an antifungal and anti-termite agent, its complex sesquiterpenoid structure suggests a broader spectrum of potential biological activities. Future research should focus on screening longifolic acid against a wider range of biological targets. This could include investigations into antibacterial, antiviral, anti-inflammatory, or even anticancer properties, drawing parallels with the diverse bioactivities observed in other sesquiterpenoids. vulcanchem.com Studies on related sesquiterpenoids have revealed antioxidant activities, suggesting longifolic acid may also possess such properties. vulcanchem.com Exploring these additional activities could uncover new therapeutic or industrial applications for longifolic acid.
Development of Advanced Synthetic Strategies for Scalable Production
Currently, longifolic acid can be obtained as an autoxidation product of longifolene (B8805489). researchgate.netresearchgate.net However, for potential large-scale applications, developing efficient and scalable synthetic strategies is crucial. Research in this area could focus on optimizing the autoxidation process or exploring alternative synthetic routes. dntb.gov.ua Given the structural complexity of longifolic acid, advanced organic synthesis techniques or biocatalytic approaches, potentially utilizing engineered microorganisms, could be investigated to achieve higher yields and purity. nih.gov Efficient synthesis would be a critical step in making longifolic acid more accessible for further research and potential commercialization.
In-Depth Mechanistic Elucidation of Observed Biological Activities
Understanding the precise mechanisms by which longifolic acid exerts its antifungal and anti-termite effects is essential for optimizing its use and developing more potent derivatives. Future research should employ biochemical and molecular biology techniques to identify the specific cellular targets and pathways affected by longifolic acid in fungi and termites. This could involve studying its interaction with enzymes, membrane components, or signaling pathways critical for the survival and proliferation of these organisms. A detailed mechanistic understanding would not only enhance the efficacy of longifolic acid as a biopesticide but could also inform the design of novel compounds with improved activity and specificity.
Investigation into Ecological Roles and Environmental Fate of Longifolic Acid
As a naturally occurring compound derived from conifers, longifolic acid is part of the complex ecological interactions within forest ecosystems. Research is needed to understand its natural ecological roles, such as its potential function in plant defense against pathogens or herbivores. Furthermore, investigating the environmental fate of longifolic acid is crucial for assessing its ecological impact and ensuring sustainable use. This includes studying its persistence in soil and water, its potential for bioaccumulation, and its degradation pathways in the environment. Understanding these aspects will be vital for evaluating the broader environmental implications of utilizing longifolic acid in various applications.
Q & A
Q. How can computational modeling predict longifolic acid’s binding affinity to novel biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against crystal structures from the PDB. Validate with Molecular Dynamics (MD) simulations (≥100 ns) to assess binding stability. Compare results to experimental Surface Plasmon Resonance (SPR) data for correlation .
Cross-Disciplinary Integration
Q. What strategies integrate metabolomics data with longifolic acid’s pharmacological profiles?
- Methodological Answer : Use untargeted metabolomics (LC-HRMS) to identify altered pathways in treated vs. control models. Apply pathway enrichment analysis (e.g., MetaboAnalyst) and correlate findings with transcriptomic data. Multi-omics integration tools like MixOmics reveal mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
